N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide
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Overview
Description
N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a cyanophenyl group, a thiocarbamoyl group, and a dimethylphenoxy acetamide moiety. It has garnered attention due to its potential biological activities and its role in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . These methods are versatile and economical, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in ethanol or other solvents, with temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as thiadiazole derivatives, which are of significant interest due to their potential biological activities .
Scientific Research Applications
N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit human topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth. The compound’s structure allows it to fit well into the active site pockets of target enzymes, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(2,3-dimethylphenoxy)-N-(4-(1,3-thiazol-2-ylamino)sulfonyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-(4-(1,3-thiazol-2-ylamino)sulfonyl)acetamide
- 2-(2-naphthyloxy)-N-(4-(1,3-thiazol-2-ylamino)sulfonyl)acetamide
Uniqueness
N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form biologically active heterocyclic compounds makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
6977-65-7 |
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Molecular Formula |
C18H17N3O2S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(2-cyanophenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-7-8-13(2)16(9-12)23-11-17(22)21-18(24)20-15-6-4-3-5-14(15)10-19/h3-9H,11H2,1-2H3,(H2,20,21,22,24) |
InChI Key |
MRWWKHOTYUYUJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC(=S)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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